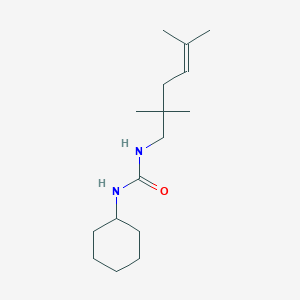

N-cyclohexyl-N'-(2,2,5-trimethyl-4-hexen-1-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclohexyl-N'-(2,2,5-trimethyl-4-hexen-1-yl)urea, also known as CTMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTMU is a highly selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor that is involved in the perception of pain and temperature.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Room Temperature Hydroamination of N-Alkenyl Ureas : N-alkenyl ureas, such as N-cyclohexyl-N'-(2,2,5-trimethyl-4-hexen-1-yl)urea, can undergo hydroamination at or near room temperature when treated with catalytic mixtures. A study demonstrated that treating N-4-pentenyl or N-5-hexenyl urea with a gold(I) N,N-diaryl imidazol-2-ylidine complex and AgOTf leads to the formation of corresponding nitrogen heterocycles in excellent yield. This process highlights the potential of these ureas in synthesizing nitrogen-containing heterocycles efficiently (Bender & Widenhoefer, 2006).

Biological Activity

Cytokinin-like Activity and Adventitious Rooting Enhancement : Urea derivatives, including this compound, have been investigated for their biological activities, particularly in plant morphogenesis. Some urea derivatives exhibit cytokinin-like activity, promoting cell division and differentiation in plant tissues. Studies have identified new urea cytokinins and other derivatives that specifically enhance adventitious root formation, showcasing the utility of these compounds in agricultural and botanical research (Ricci & Bertoletti, 2009).

Corrosion Inhibition

Performance in Mild Steel Corrosion Inhibition : Research has explored the use of urea derivatives as corrosion inhibitors for metals. 1,3,5-triazinyl urea derivatives have demonstrated efficacy as corrosion inhibitors for mild steel in acidic environments. The protective layer formed by these compounds on the metal surface indicates their potential application in industrial processes to prevent corrosion (Mistry et al., 2011).

Material Science

Small Molecule Thickeners for Organic and sc-CO2/Organic Solutions : A study focused on the development of cyclic amide and urea materials, including this compound, as thickeners for organic solvents and dense CO2 mixtures. These compounds enhance the viscosity of solutions, which is crucial for various industrial and chemical processes (Doherty et al., 2016).

Chemical Structure and Reactivity Studies

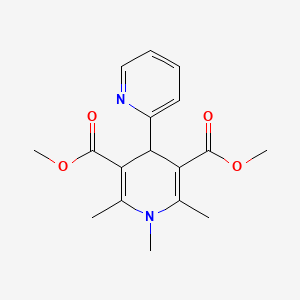

Reactivity and Structural Analysis : Studies have also focused on the structural analysis and reactivity of urea derivatives. For example, the synthesis and characterization of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine have provided insights into the cyclization tendencies and preferred conformational structures of these compounds, contributing to the understanding of their chemical behavior (Gube et al., 2012).

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-(2,2,5-trimethylhex-4-enyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O/c1-13(2)10-11-16(3,4)12-17-15(19)18-14-8-6-5-7-9-14/h10,14H,5-9,11-12H2,1-4H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEDAKQHTXRWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C)(C)CNC(=O)NC1CCCCC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)

![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)

![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)

![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)

![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)

![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)

![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)